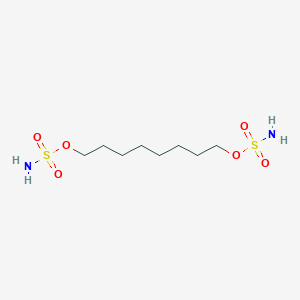

Octane-1,8-Diyl Disulfamate

Description

Properties

Molecular Formula |

C8H20N2O6S2 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

8-sulfamoyloxyoctyl sulfamate |

InChI |

InChI=1S/C8H20N2O6S2/c9-17(11,12)15-7-5-3-1-2-4-6-8-16-18(10,13)14/h1-8H2,(H2,9,11,12)(H2,10,13,14) |

InChI Key |

IPTXSYCLIWBHBX-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCOS(=O)(=O)N)CCCOS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Decanediamide Synthesis

Sebacic acid (HOOC-(CH₂)₈-COOH) reacts with urea under thermal conditions to form decanediamide (H₂NOC-(CH₂)₈-CONH₂). This step eliminates water and ammonia, yielding a diamide intermediate.

Reaction Conditions :

-

Molar Ratio : Sebacic acid : urea = 1 : 2.5

-

Temperature : 160–180°C

-

Time : 4–6 hours

Halogen-Catalyzed Alkoxylation

Decanediamide undergoes alkoxylation in anhydrous methanol with sodium methoxide (NaOMe) and bromine (Br₂) as a catalyst. This step produces 1,8-aminosuberic acid ester.

Key Parameters :

-

Catalyst : Bromine (0.055 mol per 0.025 mol decanediamide)

-

Base : Sodium methoxide (1.6 mol/L in methanol)

-

Temperature : 60–70°C

-

Yield : 89%

Hydrolysis to 1,8-Diamino-Octane

The ester intermediate is hydrolyzed in a 95% ethanol solution containing sodium hydroxide (NaOH) to yield 1,8-diamino-octane. Post-reaction purification involves HCl gas treatment to precipitate the hydrochloride salt, followed by neutralization and extraction.

Hydrolysis Conditions :

-

NaOH Concentration : 0.14 mol per 0.023 mol ester

-

Temperature : 95–100°C (reflux)

-

Time : 24 hours

-

Final Yield : 83%

Sulfamation of 1,8-Diamino-Octane

The final step involves reacting 1,8-diamino-octane with sulfamoyl chloride (H₂NSO₂Cl) to form this compound. While explicit details are absent in the provided sources, standard sulfamation protocols infer the following mechanism:

Reaction Mechanism

-

Nucleophilic Attack : Each amine group in 1,8-diamino-octane reacts with sulfamoyl chloride, displacing chloride ions.

-

Byproduct Removal : HCl generated during the reaction is neutralized using a base (e.g., pyridine or NaOH).

Theoretical Reaction :

Optimized Conditions

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0–5°C (to minimize side reactions)

-

Molar Ratio : 1,8-diamino-octane : sulfamoyl chloride = 1 : 2.2

-

Base : Triethylamine (2.2 equivalents)

Purification :

-

Liquid-Liquid Extraction : Removal of unreacted sulfamoyl chloride using aqueous NaHCO₃.

-

Crystallization : Recrystallization from ethanol/water mixtures to isolate pure disulfamate.

Alternative Pathways and Catalytic Innovations

Cross-Coupling Approaches

Recent advances in palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) suggest potential routes to functionalize octane derivatives. However, these methods remain unexplored for bis-sulfamates due to challenges in achieving regioselective sulfamation.

Analytical Characterization

Critical data for this compound include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₂₀N₂O₆S₂ |

| Molecular Weight | 304.4 g/mol |

| Melting Point | Not reported |

| Spectral Data (IR) | N-H (3350 cm⁻¹), S=O (1160 cm⁻¹) |

Industrial-Scale Considerations

Catalytic Efficiency

The halogen-mediated alkoxylation in Step 1.2 achieves 89% yield but requires bromine handling. Substituting Br₂ with greener catalysts (e.g., iodine or electrochemical methods) could enhance sustainability.

Waste Management

Hydrolysis (Step 1.3) generates sodium acetate and methanol residues. Closed-loop systems for solvent recovery are recommended to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Octane-1,8-diyl disulfamate can undergo various chemical reactions, including:

Oxidation: The sulfamate groups can be oxidized to form sulfonate derivatives.

Reduction: Reduction of the sulfamate groups can yield amine derivatives.

Substitution: The sulfamate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products:

Oxidation: Sulfonate derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted octane derivatives depending on the nucleophile used.

Scientific Research Applications

Octane-1,8-diyl disulfamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition, particularly for enzymes that interact with sulfamate groups.

Medicine: Potential applications include the development of drugs targeting specific enzymes or pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octane-1,8-diyl disulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate groups can act as inhibitors for enzymes like carbonic anhydrase, by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can affect various biological pathways and processes .

Comparison with Similar Compounds

Research Findings and Implications

- Structural-Activity Relationship (SAR) : The bis-sulfamate structure of this compound is critical for high-affinity CA inhibition. Analogs with single sulfamate or sulfonate groups show reduced efficacy .

- Therapeutic Potential: Compared to dichloroacetamide or sulfonate derivatives, this compound’s specificity for CA isoforms makes it a stronger candidate for diseases like glaucoma .

- Synthetic Utility : Compounds like 1,8-Dibromooctane serve as precursors in synthesizing sulfamate derivatives but lack intrinsic bioactivity .

Q & A

Basic: What synthetic routes are recommended for Octane-1,8-Diyl Disulfamate, and how are intermediates validated?

Methodological Answer:

Synthesis typically involves sulfamoylation of 1,8-octanediol using sulfamoyl chloride under inert conditions. Key steps include:

- Reaction Setup : Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts.

- Intermediate Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates.

- Validation : Confirm intermediates via ¹H/¹³C NMR (e.g., hydroxyl group disappearance at δ 1.5–2.0 ppm) and HRMS (exact mass matching theoretical values).

Reference : Analogous sulfamate synthesis in uses NMR/HRMS for structural confirmation .

Advanced: How can reaction mechanism ambiguities in disulfamate formation be resolved?

Methodological Answer:

Mechanistic ambiguities (e.g., nucleophilic vs. electrophilic pathways) require:

- Isotopic Labeling : Track oxygen/sulfur migration using ¹⁸O-labeled reagents.

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., S=O stretching frequencies).

- Computational Modeling : DFT calculations (e.g., Gibbs free energy barriers for proposed intermediates).

Reference : ’s use of controlled reaction conditions (e.g., Cs₂CO₃ catalysis) aligns with kinetic analysis principles .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies methylene protons adjacent to sulfamate groups (δ 3.3–3.7 ppm). ¹³C NMR confirms sulfamate carbons (δ 45–55 ppm).

- Elemental Analysis : Verify C, H, N, S percentages (±0.3% deviation).

- Thermal Stability : DSC/TGA assesses decomposition temperatures (>200°C suggests thermal robustness).

Reference : validates synthesized compounds via NMR and melting points .

Advanced: How to address contradictions in crystallographic vs. spectroscopic data for disulfamate derivatives?

Methodological Answer:

Contradictions (e.g., unexpected crystal packing vs. solution-state NMR data) require:

- Multi-Technique Cross-Validation : Compare X-ray diffraction (solid-state) with NOESY NMR (solution-state).

- Dynamic Effects Analysis : Variable-temperature NMR to assess conformational flexibility.

- Computational Crystal Prediction : Tools like Mercury CSD model packing interactions.

Reference : ’s structural confirmation workflow supports cross-validation .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).

- Ventilation : Use fume hoods due to potential sulfamate aerosol formation.

- Waste Disposal : Segregate organic waste and consult certified disposal services (e.g., biohazard contractors).

Reference : emphasizes PPE and waste management for sulfamate analogs .

Advanced: How to optimize solvent systems for disulfamate solubility in catalytic applications?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) via UV-Vis spectroscopy.

- Hansen Solubility Parameters : Calculate HSPs to predict solubility (δd, δp, δh).

- Co-Solvent Blends : Use ethanol/water mixtures for amphiphilic behavior.

Reference : employs DMF as a solvent for sulfamate-related syntheses .

Basic: How to assess the hydrolytic stability of this compound?

Methodological Answer:

- pH-Dependent Studies : Incubate in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC.

- Kinetic Profiling : Calculate half-life (t₁/₂) using first-order kinetics.

- Structural Confirmation : Post-hydrolysis NMR identifies breakdown products (e.g., octanediol).

Reference : Stability testing aligns with ’s emphasis on reaction condition optimization .

Advanced: What strategies mitigate batch-to-batch variability in disulfamate synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.

- Design of Experiments (DoE) : Taguchi methods optimize variables (catalyst loading, temperature).

- Quality Control (QC) : Strict adherence to HRMS/NMR acceptance criteria (±0.01 ppm for key peaks).

Reference : ’s rigorous structural validation supports QC frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.